Welcome to the BenchChem Online Store!
molecular formula C11H14N2O2 B078112 4-(Hydroxymethyl)-4-methyl-1-phenylpyrazolidin-3-one CAS No. 13047-13-7

4-(Hydroxymethyl)-4-methyl-1-phenylpyrazolidin-3-one

Cat. No. B078112
M. Wt: 206.24 g/mol
InChI Key: DSVIHYOAKPVFEH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US04835285

Procedure details

A mixture of 0.163 kg (1.5 mol) phenylhydrazine, 0.630 kg (7.5 mol) sodium bicarbonate, 0.75 L toluene, 75 mL of water and 3.0 g (0.013 mol) benzyl triethylammonium chloride heated to and maintained at 60° to 70° C. while 0.466 kg (ca 2.05 mol) of 1-methyl-4-oxo-3,5-dioxa-4-thiocyclohexane carbonyl chloride are added over a period of four hours. The reaction mixture is held at 70° C. for 1 hour, and 1.5 L of water added. The reaction mixture is then heated to 80° C. and held for one additional hour at this temperature before the lower aqueous phase is decanted. Residual water is then removed by azeotropic distillation, 0.120 L of isopropanol are added at 70° C., and crystallization is induced by cooling to 0° to 5° C. The product is isolated by filtration, washed with two 0.1 L 0° to 5° C. toluene washes, and dried in a 70° C. forced-air oven overnight. Approximately 0.229 kg (1.11 mol, 74% of theoretical amount) of 4-hydroxymethyl-4-methyl-1-phenyl-3-pyrozolidinone is isolated. The IR and NMR(H) spectra match those of this compound, M.P.: 121.8° to 123.3° C.
Quantity
0.163 kg
Type
reactant
Reaction Step One
Quantity
0.63 kg
Type
reactant
Reaction Step One
Quantity
0.75 L
Type
reactant
Reaction Step One
Name
Quantity
75 mL
Type
reactant
Reaction Step One
Quantity
3 g
Type
catalyst
Reaction Step One
[Compound]
Name
1-methyl-4-oxo-3,5-dioxa-4-thiocyclohexane carbonyl chloride
Quantity
0.466 kg
Type
reactant
Reaction Step Two
Name
Quantity
1.5 L
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[C:1]1([NH:7][NH2:8])[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.[C:9](=[O:12])(O)[O-].[Na+].[C:14]1([CH3:20])[CH:19]=CC=C[CH:15]=1.[OH2:21]>[Cl-].C([N+](CC)(CC)CC)C1C=CC=CC=1>[OH:21][CH2:15][C:14]1([CH3:20])[CH2:19][N:7]([C:1]2[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=2)[NH:8][C:9]1=[O:12] |f:1.2,5.6|

Inputs

Step One
Name
Quantity
0.163 kg
Type
reactant
Smiles
C1(=CC=CC=C1)NN
Name
Quantity
0.63 kg
Type
reactant
Smiles
C([O-])(O)=O.[Na+]
Name
Quantity
0.75 L
Type
reactant
Smiles
C1(=CC=CC=C1)C
Name
Quantity
75 mL
Type
reactant
Smiles
O
Name
Quantity
3 g
Type
catalyst
Smiles
[Cl-].C(C1=CC=CC=C1)[N+](CC)(CC)CC
Step Two
Name
1-methyl-4-oxo-3,5-dioxa-4-thiocyclohexane carbonyl chloride
Quantity
0.466 kg
Type
reactant
Smiles
Step Three
Name
Quantity
1.5 L
Type
reactant
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
heated to and
ADDITION
Type
ADDITION
Details
are added over a period of four hours
Duration
4 h
CUSTOM
Type
CUSTOM
Details
is decanted
CUSTOM
Type
CUSTOM
Details
Residual water is then removed by azeotropic distillation, 0.120 L of isopropanol
ADDITION
Type
ADDITION
Details
are added at 70° C.
CUSTOM
Type
CUSTOM
Details
crystallization
TEMPERATURE
Type
TEMPERATURE
Details
by cooling to 0° to 5° C
CUSTOM
Type
CUSTOM
Details
The product is isolated by filtration
WASH
Type
WASH
Details
washed with two 0.1 L 0° to 5° C. toluene washes
CUSTOM
Type
CUSTOM
Details
dried in a 70° C. forced-air oven overnight
Duration
8 (± 8) h
CUSTOM
Type
CUSTOM
Details
Approximately 0.229 kg (1.11 mol, 74% of theoretical amount) of 4-hydroxymethyl-4-methyl-1-phenyl-3-pyrozolidinone is isolated

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
Smiles
OCC1(C(NN(C1)C1=CC=CC=C1)=O)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.